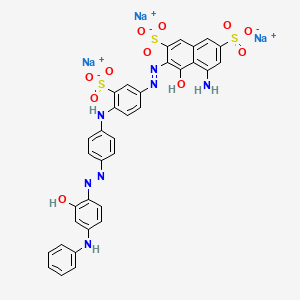
5-Amino-3-((4-((4-((4-anilino-2-hydroxyphenyl)azo)phenyl)amino)-3-sulphophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-((4-((4-((4-anilino-2-hydroxyphenyl)azo)phenyl)amino)-3-sulphophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt is a complex organic compound known for its vibrant color properties. This compound is primarily used as a dye in various industrial applications due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-((4-((4-((4-anilino-2-hydroxyphenyl)azo)phenyl)amino)-3-sulphophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of aniline derivatives, followed by coupling with naphthalene derivatives under controlled pH and temperature conditions. The final product is obtained after several purification steps, including crystallization and filtration.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carried out in a continuous process. The use of automated systems ensures precise control over reaction conditions, leading to high yields and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride and conditions such as elevated temperatures.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the introduced functional groups.
Applications De Recherche Scientifique
5-Amino-3-((4-((4-((4-anilino-2-hydroxyphenyl)azo)phenyl)amino)-3-sulphophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in histology and cytology for staining tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups in the compound can participate in electron transfer reactions, making it useful in redox processes. Additionally, the sulfonic acid groups enhance its solubility in water, facilitating its use in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-3-((4-((4-((4-anilino-2-hydroxyphenyl)azo)phenyl)amino)-3-sulphophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, sodium salt
- 3-Amino-4-((4-((4-((4-anilino-2-hydroxyphenyl)azo)phenyl)amino)-3-sulphophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, sodium salt
Uniqueness
The unique structure of 5-Amino-3-((4-((4-((4-anilino-2-hydroxyphenyl)azo)phenyl)amino)-3-sulphophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt, particularly the positioning of the amino and hydroxyl groups, contributes to its distinct color properties and stability. This makes it more suitable for specific applications compared to its similar counterparts.
Propriétés
Numéro CAS |
85223-31-0 |
|---|---|
Formule moléculaire |
C34H24N7Na3O11S3 |
Poids moléculaire |
871.8 g/mol |
Nom IUPAC |
trisodium;5-amino-3-[[4-[4-[(4-anilino-2-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N7O11S3.3Na/c35-26-18-25(53(44,45)46)14-19-15-31(55(50,51)52)33(34(43)32(19)26)41-39-24-11-13-28(30(17-24)54(47,48)49)37-21-6-8-22(9-7-21)38-40-27-12-10-23(16-29(27)42)36-20-4-2-1-3-5-20;;;/h1-18,36-37,42-43H,35H2,(H,44,45,46)(H,47,48,49)(H,50,51,52);;;/q;3*+1/p-3 |
Clé InChI |
NVWBIIIVPZTXSK-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC(=C(C=C2)N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


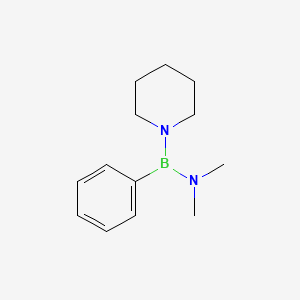
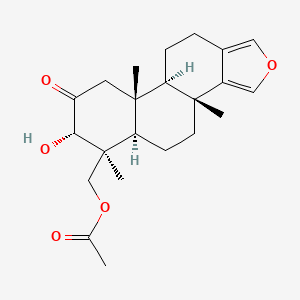

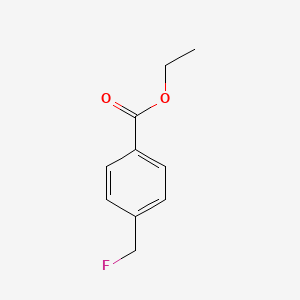
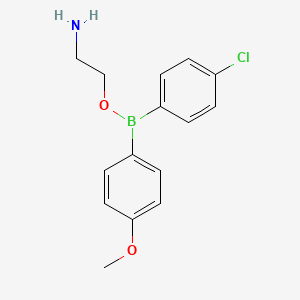
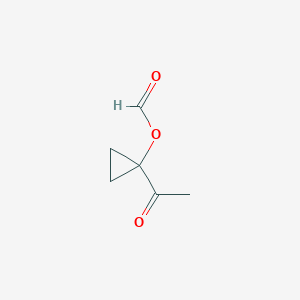


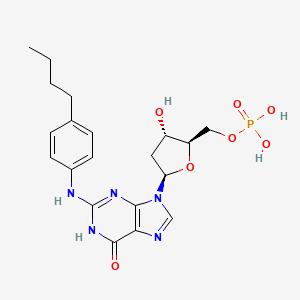

![Benzo[f][1,2,3]benzodithiazol-1-ium;chloride](/img/structure/B14412458.png)


![9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene](/img/structure/B14412467.png)
